Sodium4-fluoro-3-methylbenzoate
Description
Sodium 4-fluoro-3-methylbenzoate is the sodium salt of 4-fluoro-3-methylbenzoic acid, characterized by a fluorine substituent at the para position and a methyl group at the meta position relative to the carboxylate group. Its molecular formula is C₈H₅FNaO₂, derived from the deprotonation of the corresponding benzoic acid. The sodium salt form enhances aqueous solubility, making it advantageous for applications in pharmaceutical formulations or biochemical assays compared to its ester or acid counterparts .
Structurally, the fluorine atom’s electron-withdrawing effect increases the acidity of the carboxylic acid group, while the methyl group contributes steric bulk and moderate lipophilicity.
Properties
CAS No. |
1431868-18-6 |
|---|---|
Molecular Formula |
C8H6FNaO2 |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
sodium;4-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C8H7FO2.Na/c1-5-4-6(8(10)11)2-3-7(5)9;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
MHDIVUKTPSHXML-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of sodium 4-fluoro-3-methylbenzoate, highlighting differences in substituents, properties, and applications:
Key Comparisons
Substituent Effects on Solubility
- Sodium salts (e.g., Sodium 4-fluoro-3-methylbenzoate, Sodium 3-chloro-4-fluorobenzoate) exhibit higher water solubility than their ester or acid analogs due to ionic character .
- The trifluoromethyl group in Sodium 4-bromo-3-(trifluoromethyl)benzoate enhances electronegativity and stability but reduces solubility compared to simpler substituents .
Thermal and Chemical Stability
- Sodium benzoates with electron-withdrawing groups (e.g., -F, -Cl) demonstrate higher thermal stability than those with electron-donating groups (e.g., -OCH₃) due to reduced resonance destabilization of the carboxylate .

Biological Activity NSC 368390, a sodium salt of a 4-quinolinecarboxylic acid derivative, shows potent antitumor activity against human colon carcinomas, highlighting the role of fluorine and methyl groups in enhancing drug efficacy and solubility .
Synthetic Utility
- Methyl 4-fluoro-3-methylbenzoate serves as a precursor to the sodium salt via saponification. Its synthesis involves halogenation and esterification steps, as seen in analogous protocols using sodium hypochlorite for oxidation .
Research Findings and Data
Spectroscopic Data
- NMR : For Methyl 4-fluoro-3-methylbenzoate, δ 8.12 (m, 2H; aromatic), 3.94 (s, 3H; -OCH₃) . The sodium salt’s carboxylate group would shift aromatic proton signals upfield due to increased electron density.
- MS : Methyl 4-fluoro-3-methylbenzoate shows [M+H]⁺ at m/z 168.2, while the sodium salt would exhibit [M-Na]⁻ or [M]⁻ peaks in negative-ion mode .
Thermal Behavior
- Sodium 4-methoxybenzoate (analog) decomposes at 285°C, whereas halogenated derivatives like Sodium 3-chloro-4-fluorobenzoate likely decompose at higher temperatures due to stronger C-X bonds .
Pharmacological Potential
- Fluorine and methyl groups in Sodium 4-fluoro-3-methylbenzoate may mimic bioactive motifs in antitumor agents like NSC 368390, warranting further investigation into its cytotoxicity and pharmacokinetics .
Preparation Methods
Nitration and Subsequent Functionalization
A multi-step route involves:
-
Nitration of m-xylene : Conducted using mixed acid (HNO₃/H₂SO₄) at -10°C to yield 4-nitro-m-xylene (71.2% yield).
-
Reduction : Nitro group reduction to 4-amino-m-xylene via catalytic hydrogenation or chemical reduction.
-
Diazotization and Fluorination : Conversion to 4-fluoro-m-xylene via diazotization with NaNO₂/HCl followed by fluorination with KF or HF.
-
Oxidation : Selective oxidation of 4-fluoro-m-xylene with HNO₃ in an autoclave (110°C, 1.0 MPa) to form 4-fluoro-3-methylbenzoic acid (56.23% yield, m.p. 165–166°C).
Table 1: Key Steps in Acid Synthesis
Neutralization to Sodium Salt
The acid is neutralized with sodium hydroxide or sodium bicarbonate to form the sodium salt.
Alkaline Hydrolysis
A typical procedure involves:
-
Dissolving 4-fluoro-3-methylbenzoic acid in water or ethanol.
-
Adding NaOH or NaHCO₃ until pH >7.
-
Crystallization : Cooling the solution to precipitate the sodium salt.
Example Reaction :
Table 2: Neutralization Conditions
| Parameter | Details | Source |
|---|---|---|
| Base | NaOH or NaHCO₃ | |
| Solvent | Water, ethanol | |
| Temperature | Room temperature or reflux |
Purification and Characterization
Post-synthesis, the sodium salt undergoes rigorous purification:
Analytical Validation
-
NMR Spectroscopy : Confirms aromatic substitution patterns (e.g., δ 7.30–7.60 for fluorinated protons).
Table 3: Analytical Data for 4-Fluoro-3-Methylbenzoic Acid
| Property | Value | Reference |
|---|---|---|
| Melting Point (°C) | 165–169 | |
| GC Purity (%) | >98 | |
| ¹H NMR (DMSO-d₆) | δ 7.30 (d, J=6.8 Hz), 2.14 (s) |
Alternative Routes and Challenges
Direct Fluorination
Using isobutyllithium and methyl iodide at -78°C to introduce fluorine, but this method suffers from low yields and isomer separation issues.
Industrial Considerations
-
Cost : Trichloroacetyl chloride (for Friedel-Crafts acylation) is preferred for economic feasibility.
-
Environmental Impact : Use of chlorinated solvents (e.g., 1,2-dichloroethane) necessitates waste management.
Applications and Derivatives
Sodium 4-fluoro-3-methylbenzoate serves as a building block for:
Q & A
Advanced Research Question
- pH Stability : Stable in neutral to alkaline conditions (pH 7–12); acidic conditions (pH <5) hydrolyze the ester to the carboxylic acid .
- Thermal Stability : Decomposition above 200°C (TGA data) limits high-temperature applications.
What advanced applications exist for Sodium 4-fluoro-3-methylbenzoate in material science?
Advanced Research Question
- Liquid Crystals : Fluorinated benzoates improve dielectric anisotropy in display technologies .
- Coordination Polymers : Sodium ions act as nodes in metal-organic frameworks (MOFs) for gas storage .
How does Sodium 4-fluoro-3-methylbenzoate interact with biological targets in enzymatic assays?
Advanced Research Question
- Enzyme Inhibition : Fluorine mimics hydroxyl groups, competitively inhibiting carboxylases or kinases.
- Methodological Note : Use fluorescence polarization assays to quantify binding affinity (Kd) .
What are common pitfalls in scaling up Sodium 4-fluoro-3-methylbenzoate synthesis, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

